Piperidin-4-yl nicotinate hydrochloride Piperidin-4-yl nicotinate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219948-64-7
VCID: VC2672127
InChI: InChI=1S/C11H14N2O2.ClH/c14-11(9-2-1-5-13-8-9)15-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2;1H
SMILES: C1CNCCC1OC(=O)C2=CN=CC=C2.Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol

Piperidin-4-yl nicotinate hydrochloride

CAS No.: 1219948-64-7

Cat. No.: VC2672127

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-4-yl nicotinate hydrochloride - 1219948-64-7

Specification

CAS No. 1219948-64-7
Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
IUPAC Name piperidin-4-yl pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c14-11(9-2-1-5-13-8-9)15-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2;1H
Standard InChI Key KVNOMYVDJADGIL-UHFFFAOYSA-N
SMILES C1CNCCC1OC(=O)C2=CN=CC=C2.Cl
Canonical SMILES C1CNCCC1OC(=O)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Properties

Piperidin-4-yl nicotinate hydrochloride is an organic compound classified as a nicotinic acid ester derivative with a piperidine moiety. The compound features a pyridine carboxylic acid (nicotinic acid) esterified with a piperidin-4-ol group, forming a hydrochloride salt.

Basic Identification

ParameterValue
CAS Number1219948-64-7
Molecular FormulaC₁₁H₁₅ClN₂O₂
Molecular Weight242.702 g/mol
Chemical Name (IUPAC)Piperidin-4-yl pyridine-3-carboxylate hydrochloride
AppearanceWhite to off-white solid

The compound consists of a pyridine ring connected to a piperidine ring through an ester linkage, with the nitrogen of the piperidine forming a hydrochloride salt. This structure contributes to its chemical reactivity and potential biological applications .

Physical and Chemical Properties

Piperidin-4-yl nicotinate hydrochloride possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyCharacteristic
SolubilitySoluble in water, ethanol, and most polar organic solvents
pH (aqueous solution)Acidic due to hydrochloride salt formation
StabilityStable under normal laboratory conditions
Melting PointData not specifically available in literature
HygroscopicityModerately hygroscopic

The compound contains multiple functional groups including an ester linkage, a basic nitrogen in the piperidine ring (protonated as the hydrochloride salt), and an aromatic pyridine ring, providing multiple sites for chemical reactions and interactions with biological targets .

Synthesis and Preparation

Several methods have been described for the synthesis of nicotinate derivatives and piperidine-containing compounds that can be adapted for the preparation of piperidin-4-yl nicotinate hydrochloride.

General Synthetic Approach

The most common approach involves the esterification of nicotinic acid or its derivatives with piperidin-4-ol, followed by hydrochloride salt formation. A typical synthesis pathway may include:

  • Activation of nicotinic acid using coupling reagents

  • Reaction with piperidin-4-ol to form the ester bond

  • Conversion to the hydrochloride salt using HCl in an appropriate solvent

Biological and Pharmacological Properties

Piperidin-4-yl nicotinate hydrochloride and related compounds have been investigated for various biological activities, though specific data on this exact compound is limited in the literature.

Biological ActivityMechanismRelated Structural Class
Enzymatic inhibitionInteraction with binding sites of target enzymesNicotinate derivatives
Receptor modulationBinding to cellular receptorsPiperidine-containing compounds
Anti-inflammatory propertiesPotential inhibition of inflammatory pathwaysNicotinic acid derivatives
Central nervous system effectsInteraction with neurological receptorsPiperidine-based compounds

Related piperidine derivatives have demonstrated various biological activities, suggesting potential applications for piperidin-4-yl nicotinate hydrochloride in pharmaceutical research .

Structure-Activity Relationships

The structural features of piperidin-4-yl nicotinate hydrochloride contribute to its potential biological activities:

  • The piperidine ring serves as a common pharmacophore in many bioactive compounds

  • The nicotinate moiety may contribute to interactions with specific biological targets

  • The ester linkage provides a potential site for metabolic processing in biological systems

  • The hydrochloride salt formation improves water solubility and bioavailability

These structural features make the compound potentially valuable for drug development research and as an intermediate in the synthesis of more complex bioactive molecules .

Applications in Research and Industry

Piperidin-4-yl nicotinate hydrochloride has various potential applications across different fields of chemical and pharmaceutical research.

Chemical Research Applications

ApplicationDescription
Synthetic intermediateUsed in the preparation of more complex molecular structures
Building blockComponent for combinatorial chemistry and library synthesis
Reference standardAnalytical standard for method development and validation
Reaction mechanism studiesModel compound for studying esterification and hydrolysis reactions

As identified in safety data and technical information, the compound is primarily employed as a laboratory chemical for the manufacture of other chemical compounds .

Pharmaceutical Research Applications

Related piperidine-containing compounds have been investigated for various therapeutic applications, suggesting potential directions for research with piperidin-4-yl nicotinate hydrochloride:

  • HIV-1 inhibition: Piperidin-4-yl-aminopyrimidine derivatives have shown activity against wild-type HIV-1

  • Anticancer properties: Piperidine derivatives have exhibited antiproliferative activities against various cancer cell lines

  • Anti-inflammatory properties: Related compounds have demonstrated anti-inflammatory effects through various mechanisms

  • Receptor interactions: Piperidine derivatives have been studied for interactions with histamine receptors and other biological targets

These applications highlight the potential significance of piperidin-4-yl nicotinate hydrochloride in pharmaceutical research and development .

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Eye damage/irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

These classifications are consistent with those of similar hydrochloride salts of nitrogen-containing compounds .

Current Research and Future Perspectives

While specific research on piperidin-4-yl nicotinate hydrochloride is limited in the literature, related compounds and structural analogs suggest several promising directions for future investigation.

Current Research Trends

Recent research on related compounds indicates growing interest in the following areas:

  • Development of novel kinase inhibitors with piperidine-containing structures for cancer treatment

  • Investigation of nicotinate derivatives as modulators of various biological pathways

  • Exploration of piperidine-containing compounds as histamine receptor antagonists

  • Study of structure-activity relationships to optimize biological activities

These research directions point to potential applications for piperidin-4-yl nicotinate hydrochloride in various fields of medicinal chemistry and drug development.

Future Research Directions

Based on structural features and related compounds, future research with piperidin-4-yl nicotinate hydrochloride might explore:

  • Development of prodrugs utilizing the ester linkage for controlled drug release

  • Investigation as a potential building block for receptor-targeting compounds

  • Exploration of biological activities across multiple therapeutic areas

  • Optimization of synthetic methods for industrial-scale production

  • Development of structure-activity relationships to guide design of more potent derivatives

These potential research directions highlight the compound's value in ongoing chemical and pharmaceutical research efforts .

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